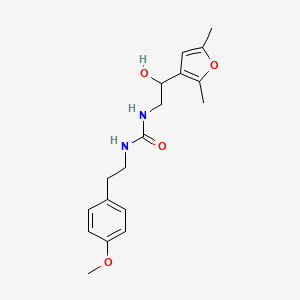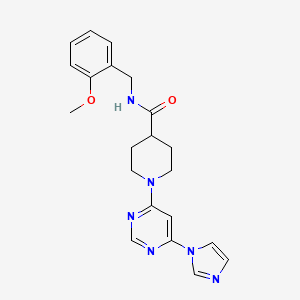![molecular formula C18H24N2O4 B2876585 3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 2224269-42-3](/img/structure/B2876585.png)
3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound that features a benzaldehyde core linked to a piperazine ring and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the oxane ring. The final step involves the formation of the benzaldehyde moiety through a formylation reaction. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the oxane moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzoic acid.
Reduction: 3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine: Contains a pyridine ring instead of a benzaldehyde moiety.
Uniqueness
3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is unique due to its combination of a benzaldehyde core with a piperazine ring and an oxane moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
3-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-13-15-2-1-3-17(12-15)24-14-18(22)20-8-6-19(7-9-20)16-4-10-23-11-5-16/h1-3,12-13,16H,4-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBLGOFMZGUAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)


![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)

![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2876522.png)
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)
